4-Chloro-3,5-bis-trifluoromethyl-pyridine
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Overview
Description
4-Chloro-3,5-bis-trifluoromethyl-pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a chlorine atom and two trifluoromethyl groups.
Mechanism of Action
Target of Action
4-Chloro-3,5-bis(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives, which include 4-chloro-3,5-bis(trifluoromethyl)pyridine, are due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties may influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that tfmp derivatives are used extensively in promoting organic transformations , suggesting that they may affect various biochemical pathways.
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in tfmp derivatives are thought to contribute to their biological activities , which may impact their pharmacokinetic properties and bioavailability.
Result of Action
It’s known that tfmp derivatives are used in the protection of crops from pests , suggesting that they may have specific molecular and cellular effects related to pest control.
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of 4-Chloro-3,5-bis(trifluoromethyl)pyridine. Furthermore, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Preparation Methods
One common method is the direct fluorination of 3-picoline, followed by aromatic nuclear chlorination . Another approach involves the use of trichloromethyl-pyridine as a starting material, where an exchange between chlorine and fluorine atoms occurs . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
4-Chloro-3,5-bis-trifluoromethyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3,5-bis-trifluoromethyl-pyridine has several scientific research applications:
Comparison with Similar Compounds
4-Chloro-3,5-bis-trifluoromethyl-pyridine can be compared with other trifluoromethyl-substituted pyridines, such as 2-Chloro-3-(trifluoromethyl)pyridine and 4-(Trifluoromethyl)pyridine . While these compounds share similar structural features, this compound is unique due to the specific positioning of its substituents, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-3,5-bis(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF6N/c8-5-3(6(9,10)11)1-15-2-4(5)7(12,13)14/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTAFFHZRHFEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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